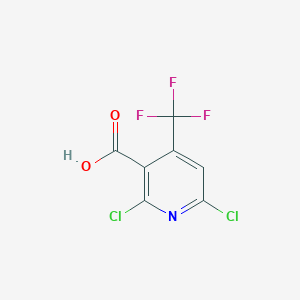

2,6-Dichlor-4-(trifluormethyl)nicotinsäure

Übersicht

Beschreibung

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is an aromatic compound with the molecular formula C7H2Cl2F3NO2. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a nicotinic acid core.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications, including :

Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. The synthesis process includes the following steps :

- Add 5g (0.0192mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask.

- Add 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) of CH3COONa 3H2O, and 20mL of ethanol.

- Stir the mixture and replace the nitrogen three times to discharge air.

- Replace hydrogen twice and stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed.

- Recover the product by suction filtration.

Industrial Production Methods

Industrial production methods for 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid include:

Pd/C (Palladium on Carbon): Used as a catalyst in hydrogenation reactions.

CH3COONa (Sodium Acetate): Used as a base in various reactions.

Ethanol: Used as a solvent in many reactions.

Major Products Formed

The major products formed from reactions involving 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid depend on the specific reaction conditions and reagents used. Common products include substituted nicotinic acid derivatives and various oxidized or reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

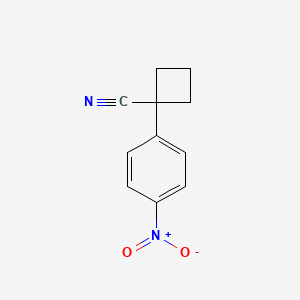

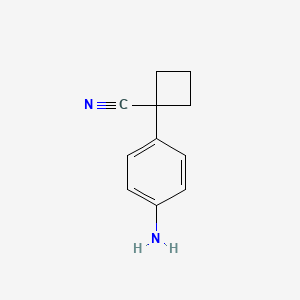

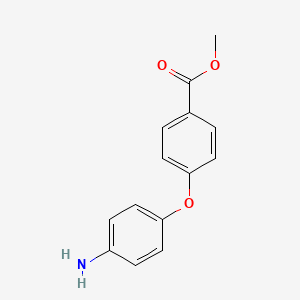

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as :

2,6-Dichloro-4-(trifluoromethyl)phenyl: A compound with similar structural features but different functional groups.

4-(Trifluoromethyl)nicotinic acid: A compound with a trifluoromethyl group but lacking the chlorine atoms.

Fipronil: A phenyl pyrazole compound with similar fluorine and chlorine atoms but different overall structure.

The uniqueness of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid lies in its specific combination of chlorine and trifluoromethyl groups attached to the nicotinic acid core, which imparts distinct chemical and biological properties.

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBCYMXYIZQNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620591 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503437-19-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)